molecular formula C13H10Cl2N4 B15294276 6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15294276
M. Wt: 293.15 g/mol
InChI Key: ICMUSHGDLBWTGQ-UHFFFAOYSA-N
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Description

6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, which includes both triazole and pyridazine rings, makes it a valuable entity in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2,3-dichloro-5,6-dimethylpyridazine under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxides and reduction can yield hydrides.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects . The triazole and pyridazine rings play a crucial role in the binding process, allowing the compound to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine apart from similar compounds is its unique combination of chlorine and methyl groups, which enhances its pharmacological properties and makes it a versatile intermediate in the synthesis of various drugs.

Properties

Molecular Formula

C13H10Cl2N4

Molecular Weight

293.15 g/mol

IUPAC Name

6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H10Cl2N4/c1-7-8(2)12-16-17-13(19(12)18-11(7)15)9-5-3-4-6-10(9)14/h3-6H,1-2H3

InChI Key

ICMUSHGDLBWTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2C3=CC=CC=C3Cl)Cl)C

Origin of Product

United States

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